3-[Dimethyl(pentyl)silyl]propanoic acid
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Overview
Description
3-[Dimethyl(pentyl)silyl]propanoic acid is an organosilicon compound with the molecular formula C10H22O2Si It is characterized by the presence of a silyl group attached to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Dimethyl(pentyl)silyl]propanoic acid typically involves the reaction of a silylating agent with a propanoic acid derivative. One common method is the hydrosilylation of an unsaturated carboxylic acid with a silyl hydride in the presence of a catalyst. The reaction conditions often include:
Catalyst: Platinum-based catalysts such as Karstedt’s catalyst.
Temperature: Typically conducted at room temperature to 80°C.
Solvent: Solvents like toluene or hexane are commonly used.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[Dimethyl(pentyl)silyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The silyl group can be oxidized to form silanols or siloxanes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: 3-[Dimethyl(pentyl)silyl]propanol.
Substitution: Various silyl-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[Dimethyl(pentyl)silyl]propanoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to modify the solubility and stability of pharmaceuticals.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized in the production of specialty polymers and materials with enhanced properties.
Mechanism of Action
The mechanism by which 3-[Dimethyl(pentyl)silyl]propanoic acid exerts its effects involves the interaction of the silyl group with various molecular targets. The silyl group can enhance the lipophilicity of molecules, facilitating their passage through biological membranes. Additionally, the compound can participate in hydrogen bonding and other non-covalent interactions, influencing the activity and stability of the molecules it is attached to.
Comparison with Similar Compounds
Similar Compounds
- 3-[Trimethylsilyl]propanoic acid
- 3-[Dimethyl(phenyl)silyl]propanoic acid
- 3-[Dimethyl(ethyl)silyl]propanoic acid
Uniqueness
3-[Dimethyl(pentyl)silyl]propanoic acid is unique due to the presence of the pentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interactions with other molecules, making it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
73013-37-3 |
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Molecular Formula |
C10H22O2Si |
Molecular Weight |
202.37 g/mol |
IUPAC Name |
3-[dimethyl(pentyl)silyl]propanoic acid |
InChI |
InChI=1S/C10H22O2Si/c1-4-5-6-8-13(2,3)9-7-10(11)12/h4-9H2,1-3H3,(H,11,12) |
InChI Key |
GMUSZLXNDVJGKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC[Si](C)(C)CCC(=O)O |
Origin of Product |
United States |
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